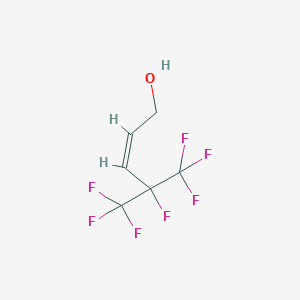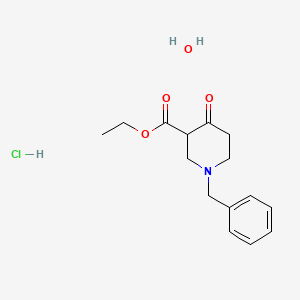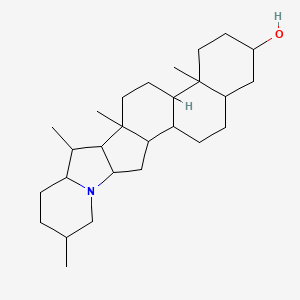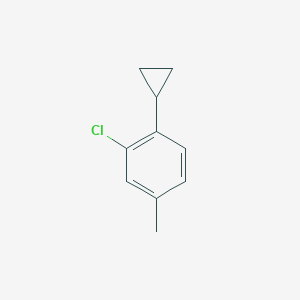
BDP R6G hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP R6G hydrazide is a borondipyrromethene dye whose absorption and emission spectra resemble those of rhodamine 6G. This hydrazide is a carbonyl-reactive compound that is useful for the labeling of aldehydes, ketones, and most carbohydrates (oxidized with periodate) . It is widely used in various scientific research applications due to its excellent photostability and high fluorescence quantum yield .
準備方法
Synthetic Routes and Reaction Conditions
BDP R6G hydrazide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and hydrazine derivatives. The synthesis typically involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.
Introduction of Hydrazide Group: The hydrazide group is introduced by reacting the BDP core with hydrazine or its derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Synthesis of BDP Core: Using industrial reactors to produce the BDP core in large quantities.
Hydrazide Functionalization: Introducing the hydrazide group through controlled reactions in industrial-scale equipment.
化学反応の分析
Types of Reactions
BDP R6G hydrazide undergoes several types of chemical reactions, including:
Carbonyl Addition Reactions: Reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of mild acids or bases.
Oxidizing Agents: Periodate is commonly used to oxidize carbohydrates before labeling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Labeled Carbohydrates: Resulting from the reaction with oxidized carbohydrates.
科学的研究の応用
BDP R6G hydrazide is extensively used in various scientific research fields, including:
Chemistry: Used as a fluorescent label for detecting and quantifying carbonyl compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors
作用機序
BDP R6G hydrazide exerts its effects through its carbonyl-reactive hydrazide group. The hydrazide group reacts with carbonyl compounds to form stable hydrazone bonds. This reaction is facilitated by the borondipyrromethene core, which enhances the compound’s fluorescence properties. The molecular targets include aldehydes, ketones, and oxidized carbohydrates .
類似化合物との比較
Similar Compounds
BDP TR hydrazide: Another borondipyrromethene dye with similar carbonyl-reactive properties.
Cyanine3 hydrazide: A carbonyl-reactive dye for Cy3 channel.
BDP R6G carboxylic acid: A free carboxylic acid derivative of BDP R6G
Uniqueness
BDP R6G hydrazide is unique due to its high fluorescence quantum yield, excellent photostability, and specific reactivity towards carbonyl compounds. These properties make it highly suitable for various labeling applications in scientific research .
特性
分子式 |
C18H18BClF2N4O |
|---|---|
分子量 |
390.6 g/mol |
IUPAC名 |
[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H |
InChIキー |
QEUBCPGVPKSGMU-UHFFFAOYSA-N |
正規SMILES |
[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)


![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)

![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

